4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol
Description
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol is a pyridin-2-ol derivative featuring a methyl group at the 4-position and a 1-tosylpyrrolidin-2-yl substituent at the 5-position.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-7-14(8-6-12)23(21,22)19-9-3-4-16(19)15-11-18-17(20)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,20) |
InChI Key |
CVTVLXFXPUMYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=O)C=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the tosylated pyrrolidine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tosyl group or to modify the pyridine ring.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tosyl group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the tosylated pyrrolidine ring can enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol with three related pyridin-2-ol derivatives:
Structural and Electronic Comparisons
- Substituent Effects: The tosyl group in the target compound provides steric hindrance and sulfonate-based reactivity, contrasting with the trifluoromethyl (CF₃) groups in and , which are strongly electron-withdrawing. This difference may alter the acidity of the hydroxyl group and influence hydrogen-bonding interactions. The bromine atom in offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine in may facilitate nucleophilic aromatic substitution .
Biological Activity
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol, with the CAS number 1352506-07-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tosyl group and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 332.4 g/mol .
Pharmacological Properties
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary assays suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Antidepressant Effects : Research indicates potential antidepressant-like effects in animal models, suggesting that it may influence neurotransmitter systems involved in mood regulation.
The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes in the body. The presence of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, facilitating central nervous system effects.
Study 1: Antidepressant-Like Activity
In a study published in 2023, researchers investigated the antidepressant-like effects of this compound using a forced swim test in mice. The results indicated a significant reduction in immobility time compared to control groups, suggesting an increase in locomotor activity and potential antidepressant effects .
Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a lead compound for antibiotic development .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
